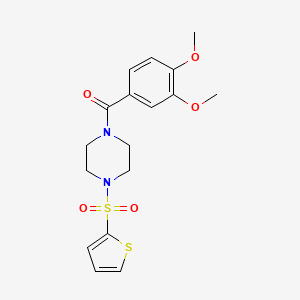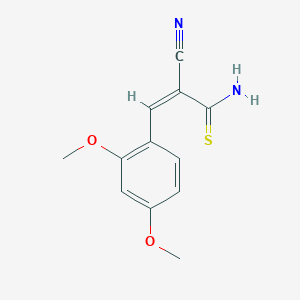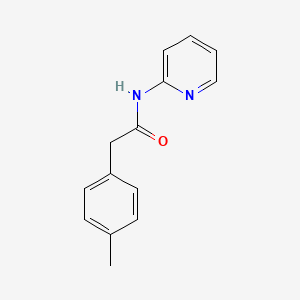![molecular formula C16H22N4O3 B5860757 ethyl [1-methyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]carbamate](/img/structure/B5860757.png)
ethyl [1-methyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl [1-methyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]carbamate, also known as E7010, is a chemical compound that has been widely studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of ethyl [1-methyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]carbamate is not fully understood, but it is thought to involve the inhibition of tubulin polymerization, which is necessary for cell division. This inhibition leads to the disruption of the microtubule network, which is essential for the proper functioning of cells.
Biochemical and Physiological Effects:
In addition to its potential anti-cancer effects, this compound has been shown to have other biochemical and physiological effects. Studies have demonstrated that this compound can inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, this compound has been shown to have anti-inflammatory effects, which may have potential applications in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using ethyl [1-methyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]carbamate in lab experiments is its relatively low toxicity compared to other anti-cancer compounds. However, this compound has been shown to have limited solubility in aqueous solutions, which may make it difficult to use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which may limit its potential applications in certain fields.
Orientations Futures
There are several potential future directions for research on ethyl [1-methyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]carbamate. One area of interest is the development of more efficient synthesis methods that can produce larger quantities of the compound. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential applications in other fields, such as neurobiology and immunology. Finally, there is a need for more in vivo studies to determine the efficacy and safety of this compound as a potential anti-cancer agent.
Méthodes De Synthèse
The synthesis of ethyl [1-methyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]carbamate involves the reaction of 1-methyl-2-(4-morpholinylmethyl)-1H-benzimidazole with ethyl chloroformate in the presence of a base such as triethylamine. The resulting product is a white crystalline solid that is soluble in organic solvents such as ethanol and dichloromethane.
Applications De Recherche Scientifique
Ethyl [1-methyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]carbamate has been shown to have potential applications in scientific research, particularly in the field of cancer research. Studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
ethyl N-[1-methyl-2-(morpholin-4-ylmethyl)benzimidazol-5-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3/c1-3-23-16(21)17-12-4-5-14-13(10-12)18-15(19(14)2)11-20-6-8-22-9-7-20/h4-5,10H,3,6-9,11H2,1-2H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GABNTBQYCRZXHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC2=C(C=C1)N(C(=N2)CN3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2,2-trifluoro-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5860677.png)


![N~1~-cyclopentyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5860683.png)


![N-(2,4-dimethylphenyl)-N-[(2-hydroxy-3-quinolinyl)methyl]propanamide](/img/structure/B5860719.png)
![N~1~-1,3-benzodioxol-5-yl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5860720.png)


![4-chloro-N'-[(4-chlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5860736.png)
![methyl [4-({[(2-chlorobenzyl)amino]carbonothioyl}amino)phenyl]acetate](/img/structure/B5860737.png)

